Salsolidine
Overview
Description
Salsolidine is a tetrahydroisoquinoline alkaloid known for its role as a monoamine oxidase A inhibitor. This compound is derived from natural sources and has been studied for its potential pharmacological properties, particularly in the context of neuroprotection and cardiovascular health .
Mechanism of Action
Salsolidine, also known as 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline, is a tetrahydroisoquinoline alkaloid . This compound has been found to have several effects on the body, which are discussed in detail below.
Target of Action
The primary target of this compound is Monoamine Oxidase A (MAO A) . MAO A is an enzyme that plays a crucial role in the metabolism of monoamines in the brain, including serotonin, norepinephrine, and dopamine .
Mode of Action
This compound acts as a stereoselective competitive inhibitor of MAO A . This means it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. The R-salsolidine is more active against MAO A than S-salsolidine .
Biochemical Pathways
By inhibiting MAO A, this compound affects the metabolic pathways of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .
Pharmacokinetics
As a competitive inhibitor of mao a, it is likely that this compound needs to be present in the body at sufficient concentrations to exert its effects .
Result of Action
The inhibition of MAO A by this compound can lead to an increase in the levels of monoamines in the brain. This can have various effects, depending on the specific neurotransmitter levels that are altered .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also inhibit MAO A could potentially enhance the effects of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salsolidine can be synthesized through various methods. One common approach involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formamidine in the presence of a catalyst such as camphorsulfonic acid. The reaction mixture is heated to reflux, followed by cooling and further processing to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow systems and green solvents to enhance efficiency and sustainability. Enzymatic methods, such as lipase-catalyzed reactions, are also employed to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: Salsolidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which have distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex alkaloids and other bioactive compounds.
Biology: Investigated for its role in modulating enzyme activity and neurotransmitter levels.
Medicine: Explored for its neuroprotective and cardiovascular properties, particularly in the context of neurodegenerative diseases and hypertension.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies
Comparison with Similar Compounds
Salsolinol: Another tetrahydroisoquinoline alkaloid with neurotoxic and neuroprotective properties.
Salsoline: A related compound with similar structural features and pharmacological activities.
Isosalsoline: An isomer of salsoline with distinct biological effects.
Norsalsolinol: A derivative with potential implications in neurodegenerative diseases .
Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63283-42-1 (hydrochloride) | |
Record name | Salsolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20959384 | |
Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-74-7, 38520-68-2 | |
Record name | Salsolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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